molecular formula C11H20ClN3O2 B15242753 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1432680-89-1

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B15242753
CAS No.: 1432680-89-1
M. Wt: 261.75 g/mol
InChI Key: BWLHZGIQSKDVCF-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is a synthetic organic compound with a molecular formula of C11H20ClN3O2. This compound is part of the imidazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of ethyl isocyanate with 3-methyl-3-(piperidin-3-yl)urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1432680-89-1

Molecular Formula

C11H20ClN3O2

Molecular Weight

261.75 g/mol

IUPAC Name

3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C11H19N3O2.ClH/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8;/h8,12H,3-7H2,1-2H3,(H,13,16);1H

InChI Key

BWLHZGIQSKDVCF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(NC1=O)(C)C2CCCNC2.Cl

Origin of Product

United States

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